molecular formula C22H20N4OS2 B2862850 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-83-0

3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2862850
CAS No.: 1115285-83-0
M. Wt: 420.55
InChI Key: KTTMVVLYGLQHJH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.

    Substitution with Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Oxadiazole Formation: The 1,2,4-oxadiazole ring is synthesized separately, often starting from a nitrile and hydrazine, followed by cyclization.

    Thioether Linkage: The final step involves the formation of the thioether linkage, connecting the oxadiazole and pyridazine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.

Medicine

Medicinally, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The combination of aromatic rings and heterocycles often contributes to significant biological activity.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can mimic peptide bonds, allowing it to interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-triazol-5-yl}methyl)sulfanyl]pyridazine
  • 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-thiadiazol-5-yl}methyl)sulfanyl]pyridazine

Uniqueness

The unique combination of the oxadiazole ring and the pyridazine core in 3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine provides distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science.

This compound’s structural diversity and functional group compatibility make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-14-4-5-17(12-15(14)2)19-10-11-21(25-24-19)29-13-20-23-22(26-27-20)16-6-8-18(28-3)9-7-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMVVLYGLQHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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